molecular formula C13H17BrFNZn B14878788 4-Fluoro-2-[(4-methyl-1-piperidino)methyl]phenylZinc bromide

4-Fluoro-2-[(4-methyl-1-piperidino)methyl]phenylZinc bromide

Cat. No.: B14878788
M. Wt: 351.6 g/mol
InChI Key: OYTHCELJRLUHLR-UHFFFAOYSA-M
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Description

4-Fluoro-2-[(4-methyl-1-piperidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-[(4-methyl-1-piperidino)methyl]phenylzinc bromide typically involves the reaction of 4-fluoro-2-[(4-methyl-1-piperidino)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-[(4-methyl-1-piperidino)methyl]phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as Negishi coupling. It can also participate in oxidative addition and reductive elimination processes.

Common Reagents and Conditions

    Negishi Coupling: Typically involves a palladium or nickel catalyst, with the organozinc reagent reacting with an organic halide under mild conditions.

    Oxidative Addition: Involves the insertion of a metal catalyst into the carbon-zinc bond.

    Reductive Elimination: The final step in many catalytic cycles, where the desired product is formed and the catalyst is regenerated.

Major Products

The major products formed from these reactions are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

4-Fluoro-2-[(4-methyl-1-piperidino)methyl]phenylzinc bromide is widely used in scientific research due to its versatility in forming carbon-carbon bonds. Some key applications include:

    Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4-fluoro-2-[(4-methyl-1-piperidino)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various catalytic cycles, such as the Negishi coupling, where it undergoes oxidative addition, transmetalation, and reductive elimination to form the desired product.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-[(4-methyl-1-piperidino)methyl]phenylmagnesium bromide: Another organometallic reagent used in similar cross-coupling reactions.

    4-Fluoro-2-[(4-methyl-1-piperidino)methyl]phenylboronic acid: Used in Suzuki coupling reactions.

    4-Fluoro-2-[(4-methyl-1-piperidino)methyl]phenylstannane: Employed in Stille coupling reactions.

Uniqueness

4-Fluoro-2-[(4-methyl-1-piperidino)methyl]phenylzinc bromide is unique due to its high reactivity and selectivity in cross-coupling reactions. Its use in THF as a solvent also provides stability and solubility advantages over other organometallic reagents.

Properties

Molecular Formula

C13H17BrFNZn

Molecular Weight

351.6 g/mol

IUPAC Name

bromozinc(1+);1-[(3-fluorobenzene-6-id-1-yl)methyl]-4-methylpiperidine

InChI

InChI=1S/C13H17FN.BrH.Zn/c1-11-5-7-15(8-6-11)10-12-3-2-4-13(14)9-12;;/h2,4,9,11H,5-8,10H2,1H3;1H;/q-1;;+2/p-1

InChI Key

OYTHCELJRLUHLR-UHFFFAOYSA-M

Canonical SMILES

CC1CCN(CC1)CC2=[C-]C=CC(=C2)F.[Zn+]Br

Origin of Product

United States

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